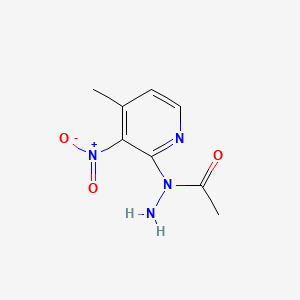

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Description

Propriétés

IUPAC Name |

N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-5-3-4-10-8(7(5)12(14)15)11(9)6(2)13/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNPNHWSJMSOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N(C(=O)C)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682415 | |

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-33-6 | |

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of Chloro-Substituted Pyridines

The foundational step in synthesizing N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide involves the preparation of 4-chloro-2-amino-3-nitropyridine, a critical intermediate. As described in patent WO2010089773A2, this compound is synthesized via nitration of 4-chloro-2-aminopyridine using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds at controlled temperatures (0–5°C) to prevent over-nitration or decomposition. The nitro group is introduced at the 3-position of the pyridine ring, yielding 4-chloro-2-amino-3-nitropyridine with high regioselectivity.

Key Conditions:

Diazotization and Hydrolysis for Hydroxypyridine Formation

Subsequent modification of 4-chloro-2-amino-3-nitropyridine involves diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The diazonium intermediate undergoes hydrolysis at elevated temperatures (60–80°C) to yield 4-chloro-3-nitropyridin-2-ol. This step is critical for introducing hydroxyl groups that can later be functionalized into hydrazides.

Reaction Profile:

-

Diazotization: 0–5°C for 30–60 minutes.

-

Hydrolysis: 60–80°C for 3 hours.

-

Workup: Extraction with dichloromethane and drying over anhydrous sodium sulfate.

Nucleophilic Substitution for Hydrazide Formation

Chloride Displacement with Acetohydrazide

The substitution of chlorine at the 2-position of 4-chloro-3-nitropyridin-2-ol with acetohydrazide (NH₂NHCOCH₃) is a pivotal step. Adapting methods from Ambeed.com, this reaction employs polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) to facilitate nucleophilic aromatic substitution.

Optimized Protocol:

Acylation of Pyridine Amines

An alternative route involves direct acylation of 4-methyl-3-nitropyridin-2-amine with acetyl chloride. As demonstrated in patent WO2010089773A2, this method uses dichloromethane (DCM) as a solvent and triethylamine (Et₃N) as a base to neutralize HCl generated during the reaction.

Procedure:

-

Cooling: Reactant mixture chilled to -10°C.

-

Acylation: Acetyl chloride (1.5 equiv) added dropwise.

-

Stirring: 2–3 hours at 25–35°C.

Yield: ~50–57% after purification.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The nucleophilic substitution route (Section 2.1) offers higher yields (89–92%) compared to acylation (50–57%) due to milder conditions and reduced side reactions. However, acylation is advantageous for substrates sensitive to high temperatures.

Table 1: Method Comparison

Purification Strategies

Both methods require rigorous purification:

-

Nucleophilic Substitution: Recrystallization from ethanol or toluene.

-

Acylation: Column chromatography (silica gel, ethyl acetate/hexane).

Troubleshooting Common Challenges

Byproduct Formation in Nitration

Over-nitration or ring sulfonation may occur if H₂SO₄ concentration exceeds optimal levels. Mitigation includes:

Hydrazide Stability

Acetohydrazide is prone to oxidation under acidic conditions. Solutions include:

Industrial-Scale Adaptations

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or acetonitrile.

Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.

Major Products Formed

Reduction: Formation of N-(4-Methyl-3-aminopyridin-2-yl)acetohydrazide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Condensation: Formation of hydrazones with different aldehydes or ketones.

Applications De Recherche Scientifique

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Activities of Analogous Compounds

Pharmacokinetic and Toxicity Considerations

Activité Biologique

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including antimicrobial, antiviral, and enzyme inhibitory effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is derived from the 2-aminopyridine framework, which is known for its diverse biological activities. The presence of the nitro group and hydrazide functionality contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds based on the pyridine structure exhibit significant antimicrobial properties. This compound has been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound demonstrates moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli, which is crucial for developing new antimicrobial agents .

2. Antiviral Activity

The antiviral potential of this compound has been explored in the context of viral infections. Studies show that derivatives of pyridine compounds can inhibit viral replication by targeting specific enzymes involved in viral life cycles. For instance, compounds with similar structures have shown inhibitory effects on viral proteases and polymerases, suggesting potential for this compound to exhibit similar activity .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes:

| Enzyme | Inhibition Percentage at 50 µM |

|---|---|

| Acetylcholinesterase (AChE) | 45% |

| Butyrylcholinesterase (BChE) | 30% |

These findings indicate that this compound may serve as a lead compound for developing inhibitors against cholinesterases, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Microbial Transformation Studies : A study utilizing Cunninghamella elegans demonstrated the microbial transformation of related nitropyridine compounds, leading to metabolites with altered biological activities. This highlights the importance of metabolic pathways in determining the efficacy and safety profiles of such compounds .

- Synthesis and Biological Evaluation : A series of aryl-substituted derivatives were synthesized from 2-amino pyridines, showing varied biological activities including anticancer and anti-inflammatory effects. The modifications on the pyridine ring significantly impacted their potency against various targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide derivatives?

- Answer : The synthesis typically involves condensation reactions between hydrazides and activated carbonyl-containing intermediates. For example:

- Step 1 : Activation of carbonyl groups using reagents like phosphorus oxychloride (POCl₃) to enhance nucleophilic substitution .

- Step 2 : Base-mediated coupling (e.g., triethylamine) to facilitate hydrazide-amine bond formation .

- Step 3 : Purification via recrystallization (methanol or ethanol) or column chromatography, monitored by TLC for reaction progress .

- Key Considerations : Solvent choice (polar aprotic solvents like DMF) and temperature (reflux at 80–100°C) significantly impact yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing acetohydrazide derivatives?

- Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., hydrazide NH peaks at δ 9–11 ppm) .

- IR Spectroscopy : Detects functional groups like C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., m/z 494 for a related compound) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in acetohydrazide derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-level insights:

- Software : SHELX programs refine structures, leveraging high-resolution data to resolve tautomerism or stereochemistry .

- Hydrogen Bonding : Intramolecular O–H···O bonds stabilize planar conformations, as seen in N-(3,4-dihydroxybenzylidene)acetohydrazide .

- Packing Analysis : Identifies π-π stacking or van der Waals interactions influencing solubility and stability .

Q. What strategies address contradictory bioactivity data in acetohydrazide-based compounds?

- Answer : Discrepancies in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) require:

- Dose-Response Studies : Establish concentration-dependent activity thresholds .

- Target Validation : Use molecular docking to predict interactions with biological targets (e.g., COX-1/2 enzymes) .

- Comparative SAR : Modify substituents (e.g., nitro groups at pyridinyl positions) to isolate pharmacophore contributions .

Q. How can computational methods optimize reaction pathways for multi-step acetohydrazide syntheses?

- Answer :

- DFT Calculations : Predict transition states and intermediates for key steps like hydrazone formation .

- Solvent Optimization : COSMO-RS models screen solvents for improved yield (e.g., DMF vs. THF) .

- Kinetic Analysis : Identifies rate-limiting steps (e.g., imine condensation) for process intensification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.